![molecular formula C22H30N4O B3897558 N-[4-(diethylamino)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B3897558.png)
N-[4-(diethylamino)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine
Descripción general
Descripción
N-[4-(diethylamino)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-[4-(diethylamino)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine involves the inhibition of this compound. This compound is a serine/threonine kinase that regulates various cellular processes by phosphorylating its substrates. The inhibition of this compound by this compound leads to the activation of various signaling pathways such as Wnt signaling, which plays a crucial role in various physiological processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in scientific research. It has been shown to have inhibitory effects on this compound, which leads to the activation of various signaling pathways such as Wnt signaling. The activation of Wnt signaling has been linked to various physiological processes such as cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to have potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[4-(diethylamino)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine in lab experiments include its high purity and high yield, which allows for accurate and reproducible results. Additionally, its inhibitory effects on this compound make it a valuable tool in studying various cellular processes such as glycogen metabolism, gene expression, and cell cycle progression. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
The future directions of N-[4-(diethylamino)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine include further studies to determine its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. Additionally, the optimization of its synthesis method and the determination of its optimal dosage and administration will be crucial in its clinical development. Furthermore, the identification of its potential side effects and toxicity will be important in ensuring its safety and efficacy in clinical trials.
Aplicaciones Científicas De Investigación
N-[4-(diethylamino)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have inhibitory effects on glycogen synthase kinase-3 (this compound), which is a key enzyme involved in various cellular processes such as glycogen metabolism, gene expression, and cell cycle progression. The inhibition of this compound by this compound has been linked to potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer.
Propiedades
IUPAC Name |
N,N-diethyl-4-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c1-4-24(5-2)20-12-10-19(11-13-20)18-23-26-16-14-25(15-17-26)21-8-6-7-9-22(21)27-3/h6-13,18H,4-5,14-17H2,1-3H3/b23-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRAXDDYILJZRM-NKFKGCMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N\N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



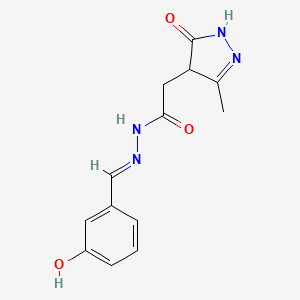
![4-(2-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine](/img/structure/B3897494.png)
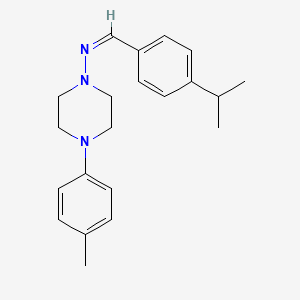
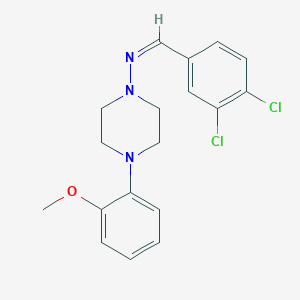
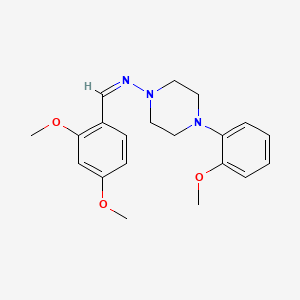
![N-[4-(benzyloxy)-3-methoxybenzylidene]-4-phenyl-1-piperazinamine](/img/structure/B3897524.png)
![1-{2-[3-(4-methylbenzoyl)-1-imidazolidinyl]-2-oxoethyl}piperidine](/img/structure/B3897528.png)
![N'-(2,3-dimethoxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3897530.png)
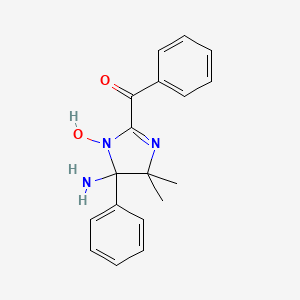
![3-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3897545.png)


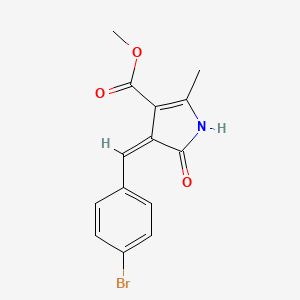
![(1S*,6R*)-9-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3897574.png)